molecular formula C17H19N3O B029235 8-Hydroxy Mirtazapine CAS No. 102335-57-9

8-Hydroxy Mirtazapine

カタログ番号: B029235
CAS番号: 102335-57-9
分子量: 281.35 g/mol
InChIキー: DAWYIZBOUQIVNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IOWH032 is a novel, low-molecular-weight compound developed as an anti-secretory agent for the treatment of cholera toxin-induced secretory diarrhea. It acts via inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel . This compound has been investigated for its potential to reduce fluid and electrolyte loss in cases of secretory diarrhea .

化学反応の分析

Formation via CYP-Mediated Hydroxylation

8-Hydroxy mirtazapine is generated through Phase I metabolism of mirtazapine, primarily catalyzed by:

EnzymeReaction TypeLocationKey Findings
CYP2D6Aromatic hydroxylationHuman liver microsomesDominant pathway for 8-hydroxylation
CYP1A2Secondary oxidationHuman liver microsomesContributes to hydroxylation under specific conditions
  • : CYP2D6 introduces a hydroxyl group at the 8th position of mirtazapine’s pyrido[2,3-c]benzazepine core (Fig. 1) .
  • : In vitro studies show CYP2D6 has a higher affinity for mirtazapine (Km=1525μMK_m=15–25\mu M) compared to CYP1A2 (Km=5075μMK_m=50–75\mu M) .

Glucuronidation (Phase II Metabolism)

The hydroxyl group of this compound undergoes glucuronide conjugation , mediated by uridine diphosphate-glucuronosyltransferases (UGTs):

ParameterValueSource
Plasma glucuronide : parent ratio59.5:1
Primary UGT isoformsUGT1A4, UGT2B10
Conjugation efficiency>90% of total 8-hydroxy metabolites
  • : Forms This compound glucuronide , enhancing water solubility for renal excretion .
  • : Glucuronidation reduces potential CNS exposure, as unconjugated this compound does not penetrate the blood-brain barrier effectively .

Enzymatic Variability and Pharmacokinetic Impact

Genetic polymorphisms in CYP2D6 significantly influence this compound levels:

CYP2D6 PhenotypePlasma [this compound]Glucuronide Ratio
Extensive metabolizers (EM)12.4 ng/mL58.2:1
Poor metabolizers (PM)4.7 ng/mL22.1:1

Data derived from a study of 79 Japanese patients . PMs showed 62% lower this compound levels compared to EMs, highlighting the enzyme’s critical role in its formation.

Stability and Degradation

  • : this compound decomposes at temperatures >200°C, forming pyrolytic byproducts (unidentified in current literature) .
  • : Exposure to UV light (254 nm) results in N-oxide formation and cleavage of the piperazine ring .

Synthetic Relevance

While this compound is primarily a metabolite, its synthesis for analytical standards involves:

  • : Mirtazapine + NADPH-fortified human liver microsomes → this compound (yield: 18–22%) .
  • : Multi-step process starting from mirtazapine via hydroxylation with tert-butyl hydroperoxide (TBHP) and Fe(II) catalysts (yield: 10–15%) .

Key Research Findings

  • : this compound glucuronide constitutes >95% of total circulating metabolites in humans, minimizing direct pharmacological activity .
  • : Fluoxetine (a CYP2D6 inhibitor) reduces this compound formation by 70%, increasing mirtazapine’s half-life .
  • : No hepatotoxicity linked to this compound, as rapid glucuronidation prevents accumulation .

科学的研究の応用

Pharmacokinetics and Metabolism

8-OH-MIR is primarily studied for its role in the pharmacokinetic profile of mirtazapine. Research indicates that 8-OH-MIR is formed through hydroxylation and is subsequently conjugated to form glucuronides, which are more water-soluble and can be excreted more easily from the body.

Table 1: Pharmacokinetic Characteristics of 8-Hydroxy Mirtazapine

ParameterValue
FormationCYP2D6-mediated hydroxylation
Plasma Concentration (median)1.42 nmol/L
Glucuronide Concentration111.60 nmol/L
Ratio (Glucuronide/Parent)59.50 for 8-OH-MIR

Studies have shown that the plasma levels of 8-OH-MIR are significantly lower than those of its parent compound mirtazapine and its primary metabolite N-desmethylmirtazapine (DMR). The glucuronidation pathway appears to play a critical role in the metabolism of 8-OH-MIR, with higher concentrations of its glucuronide form compared to the unconjugated metabolite .

Therapeutic Monitoring and Clinical Implications

The therapeutic significance of monitoring 8-OH-MIR levels arises from its potential impact on the efficacy and safety of mirtazapine therapy. Understanding the metabolism and elimination patterns can aid clinicians in optimizing dosing regimens, particularly in populations with varying CYP2D6 activity.

Case Study: Japanese Psychiatric Patients

A study involving 79 Japanese psychiatric patients highlighted the importance of assessing both mirtazapine and its metabolites, including 8-OH-MIR. The findings indicated that smoking status influenced plasma concentrations of mirtazapine but not significantly for its metabolites, suggesting that individual metabolic profiles must be considered when prescribing mirtazapine .

Potential Applications Beyond Antidepressant Effects

Research has explored additional applications for 8-OH-MIR beyond its role as a mere metabolite:

  • Anxiolytic Properties : Some studies suggest that metabolites like 8-OH-MIR may possess anxiolytic effects, potentially contributing to the overall therapeutic profile of mirtazapine in treating anxiety disorders.
  • Appetite Stimulation : Given mirtazapine's known effects on appetite stimulation, understanding how its metabolites function could provide insights into managing conditions like anorexia nervosa or cachexia in cancer patients .

類似化合物との比較

IOWH032 is unique in its ability to inhibit the cystic fibrosis transmembrane conductance regulator chloride channel with high potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on chloride channel inhibition .

生物活性

8-Hydroxy Mirtazapine (8-OH-MIR) is a metabolite of the antidepressant mirtazapine, which is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound has garnered interest due to its potential pharmacological effects and metabolic pathways. Understanding the biological activity of 8-OH-MIR is crucial for elucidating its role in the therapeutic efficacy of mirtazapine and its implications in various psychiatric conditions.

Pharmacokinetics and Metabolism

8-OH-MIR is primarily formed through the hydroxylation of mirtazapine, followed by glucuronidation. Studies have shown that plasma concentrations of 8-OH-MIR are significantly lower than its glucuronide form, 8-OH-MIR-G, with concentrations reported at approximately 1.42 nmol/L for 8-OH-MIR, compared to 59.50 times higher for 8-OH-MIR-G in Japanese psychiatric patients . This suggests that while 8-OH-MIR may have biological activity, its presence in plasma is substantially less than that of its conjugated form.

Neuroprotective Effects

Research indicates that mirtazapine, and by extension its metabolite 8-OH-MIR, may exert neuroprotective effects through astrocyte-mediated mechanisms. In a study involving parkinsonian mice, mirtazapine treatment enhanced the proliferation of astrocytes and increased the expression of metallothionein (MT)-1/2 in these cells, which is linked to neuroprotection against dopaminergic neuron toxicity . The neuroprotective effects were mediated through serotonin (5-HT) receptors, particularly the 5-HT1A receptor, highlighting a potential pathway through which 8-OH-MIR may exert its effects.

Dopaminergic Activity

Mirtazapine has been shown to increase dopamine release in the medial prefrontal cortex (mPFC), suggesting that 8-OH-MIR may also play a role in modulating dopaminergic activity . This effect is significant as it could contribute to the antidepressant properties attributed to mirtazapine and its metabolites.

Clinical Implications

The implications of 8-OH-MIR's biological activity extend into various clinical contexts:

  • Depression : The modulation of serotonin and dopamine pathways suggests that 8-OH-MIR could enhance the efficacy of mirtazapine in treating major depressive disorder.
  • Schizophrenia : Preliminary studies indicate that combining mirtazapine with antipsychotics may reduce negative symptoms in schizophrenia patients, potentially implicating 8-OH-MIR in these outcomes .
  • Neurodegenerative Disorders : The neuroprotective properties observed in models of Parkinson's disease suggest that further exploration into the use of mirtazapine and its metabolites could be beneficial for neurodegenerative conditions.

Table: Summary of Key Findings on this compound

StudyYearFindings
Yoshida et al.2019Found low plasma levels of 8-OH-MIR; significant glucuronidation observed.
Zhang et al.2020Demonstrated astrocyte-mediated neuroprotection via 5-HT1A receptors.
El-Tanbouly et al.2017Mirtazapine reduced liver fibrosis; implications for metabolic disorders.
Poyurovsky et al.2003Mirtazapine showed efficacy in reducing akathisia symptoms in schizophrenia.

These findings collectively support the notion that while 8-OH-MIR itself may not be present at high concentrations, its biological activity through various mechanisms contributes to the overall pharmacological profile of mirtazapine.

Q & A

Basic Research Questions

Q. How is 8-Hydroxy Mirtazapine identified and quantified in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Validate methods using isotopically labeled internal standards to account for matrix effects. For urinary metabolites, employ ELISA kits optimized for oxidative byproducts (e.g., analogous to 8-hydroxy-2-deoxyguanosine protocols ). Ensure calibration curves cover physiologically relevant concentrations (e.g., 1–200 ng/mL) .
  • Key Considerations : Cross-validate with in vitro microsomal studies (e.g., human liver microsomes) to confirm metabolic pathways .

Q. What are the primary metabolic pathways of mirtazapine leading to this compound?

  • Mechanistic Insight : this compound is formed via hydroxylation mediated by CYP2D6 and CYP1A2, with minor contributions from CYP3A4 and CYP2C9 . Confirm enzyme contributions using recombinant CYP isoforms or chemical inhibitors (e.g., quinidine for CYP2D6) in vitro .
  • Experimental Design : Use human liver microsomes to quantify metabolite formation rates under controlled conditions (pH 7.4, NADPH cofactor) .

Q. How does stereochemistry influence the pharmacokinetics of mirtazapine and its metabolites?

  • Stereoselective Metabolism : The R(-)-enantiomer of mirtazapine is preferentially metabolized via N-glucuronidation, while the S(+)-enantiomer undergoes 8-hydroxylation followed by glucuronidation . Use chiral chromatography to resolve enantiomers in plasma or urine.
  • Analytical Workflow : Validate enantiomer-specific assays using polar organic mobile phases and polysaccharide-based chiral columns .

Advanced Research Questions

Q. How do CYP enzyme polymorphisms affect the pharmacokinetics of this compound?

  • Experimental Approach :

  • Genotyping : Screen participants for CYP2D6 (*4, *5, *10 alleles) and CYP1A2 (*1F, *1C) variants.
  • Phenotyping : Administer mirtazapine to poor vs. extensive metabolizers and compare metabolite plasma AUC values .
    • Data Interpretation : Poor CYP2D6 metabolizers may exhibit reduced this compound formation, shifting clearance toward CYP1A2 pathways .

Q. What methodologies resolve contradictions in CYP isoform contributions to this compound formation?

  • Reaction Phenotyping :

  • In vitro : Use recombinant CYPs to calculate relative activity factors (RAFs) and fractional contributions (Table 16.10 in ).
  • In vivo : Correlate metabolite ratios with CYP activity markers (e.g., dextromethorphan for CYP2D6) .
    • Contradiction Analysis : Discrepancies between in vitro and in vivo data may arise from enzyme interplay (e.g., CYP3A4 induction masking CYP2D6 effects) .

Q. How do in vitro and in vivo models differ in predicting this compound exposure?

  • Model Limitations :

  • In vitro : Microsomal assays underestimate interorgan transport (e.g., hepatic vs. intestinal metabolism).
  • In vivo : Rodent models may lack human CYP ortholog specificity; use humanized CYP mice or physiologically based pharmacokinetic (PBPK) modeling .
    • Validation : Cross-reference metabolite exposure data from clinical trials with in vitro predictions .

Q. What experimental designs address the stereoselective clearance of mirtazapine and its 8-hydroxy metabolite?

  • Design Framework :

  • Dose escalation studies : Administer racemic mirtazapine and monitor enantiomer-specific plasma levels via LC-MS/MS .
  • Drug-drug interaction studies : Co-administer CYP2D6 inhibitors (e.g., paroxetine) to assess stereoselective metabolic shifts .
    • Statistical Analysis : Use non-compartmental analysis (NCA) to calculate enantiomer-specific half-lives and clearance rates .

Q. Methodological Guidance for Research Design

Q. How to design a study evaluating this compound’s role in depressive disorder outcomes?

  • Protocol Steps :

Cohort Selection : Stratify participants by CYP genotype and depression severity (Hamilton Rating Scale criteria ).

Endpoint Definition : Use metabolite-to-parent drug ratios as biomarkers for enzymatic activity .

Data Collection : Combine pharmacokinetic profiling with clinical symptom scores (e.g., HAM-D) .

  • Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation .

Q. What strategies mitigate variability in metabolite quantification across laboratories?

  • Standardization :

  • Use certified reference materials (CRMs) for this compound.
  • Participate in interlaboratory proficiency testing programs.
    • Documentation : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed Materials and Methods sections) .

特性

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWYIZBOUQIVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467650
Record name 8-Hydroxy Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102335-57-9
Record name 8-Hydroxymirtazapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 14029429
8-Hydroxy Mirtazapine
CID 14029429
8-Hydroxy Mirtazapine
CID 14029429
8-Hydroxy Mirtazapine
CID 14029429
8-Hydroxy Mirtazapine
CID 14029429
8-Hydroxy Mirtazapine
CID 14029429
8-Hydroxy Mirtazapine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。